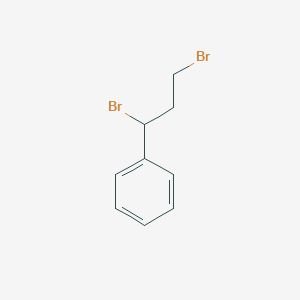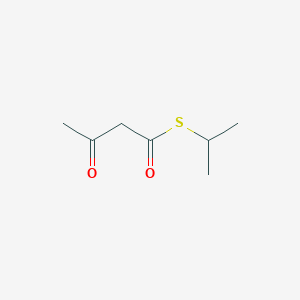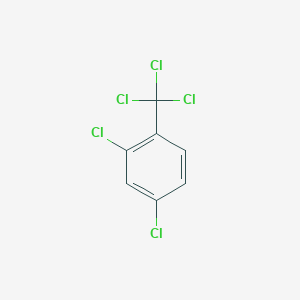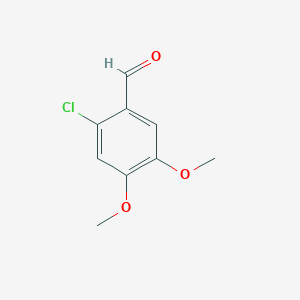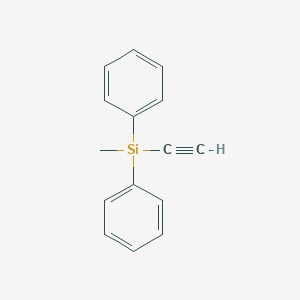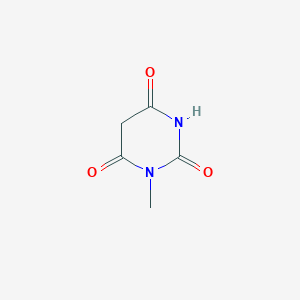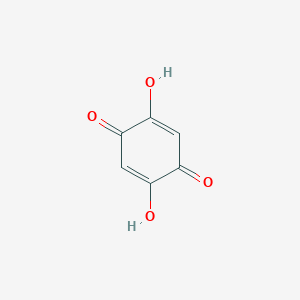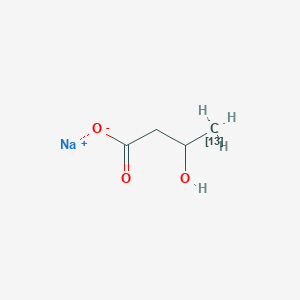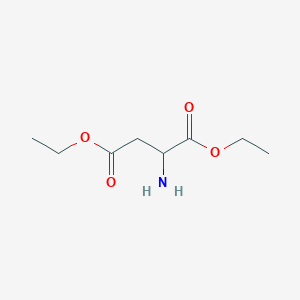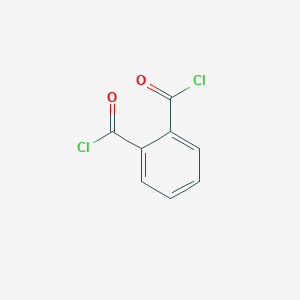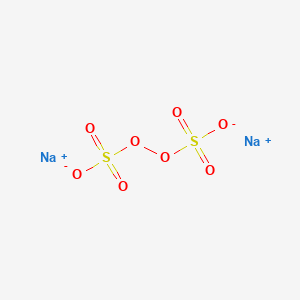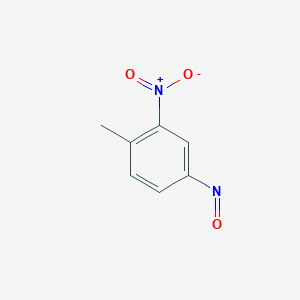![molecular formula C13H13N3O2S B104952 (4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 18204-57-4](/img/structure/B104952.png)
(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound includes an allyl group and a phenyl group attached to the triazole ring, which is further modified by a sulfanyl-acetic acid moiety. This structure suggests potential for biological activity, as indicated by studies on similar compounds.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives involves the reaction of thiocarbohydrazide with substituted phenoxy acetic acid to obtain substituted 1,2,4-triazoles. These compounds are then treated with various substituted aromatic aldehydes to yield benzylideneamino-triazol-thiones. Subsequent reaction with chloroacetic acid produces the final acetic acid derivatives . Another synthesis method for similar compounds includes direct alkylation of mercapto-triazoles with substituted chloracetic acid anilides and α-chloro-(4-bromo)-acetophenone .
Molecular Structure Analysis
The molecular structure of 4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid is characterized by the presence of a triazole ring, which is a common scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological motifs. The allyl and phenyl groups attached to the triazole ring may influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives is influenced by the substituents attached to the triazole ring. In the case of 4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid, the presence of the allyl group could potentially undergo reactions typical of alkenes, such as nucleophilic addition or cycloaddition reactions. The phenyl group may participate in electrophilic aromatic substitution reactions, depending on the electronic nature of the triazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as acidity, are influenced by the nature of the substituents. The ionization constants (pKa) of these compounds have been determined by potentiometric titration, revealing that the acidity varies with the nature of the substituents at the fifth carbon atom of the triazole ring and the degree of sulfur atom oxidation . These properties are crucial for the absorption and bioavailability of the compounds when administered orally.
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry
-
Agriculture
-
Material Science
-
Organocatalysis
-
Chemical Biology
-
Fluorescent Imaging
-
Pharmaceuticals
- Triazoles are used in the synthesis of a variety of pharmaceuticals . They are present in many commercially available drugs such as fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and more .
-
Dyes
-
Bioconjugation
-
Supramolecular Chemistry
-
Molecular Diagnostics
-
Therapeutics
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-2-8-16-12(10-6-4-3-5-7-10)14-15-13(16)19-9-11(17)18/h2-7H,1,8-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZCGBONHJILEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355215 |
Source


|
| Record name | (4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid | |
CAS RN |
18204-57-4 |
Source


|
| Record name | (4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

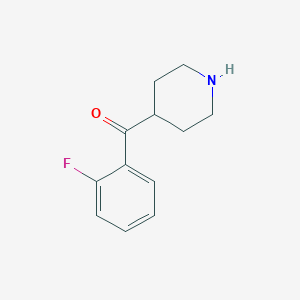
![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)
